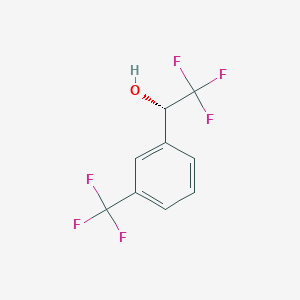
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral fluorinated alcohol. The presence of trifluoromethyl groups in its structure imparts unique physicochemical properties, making it a valuable compound in various fields of research and industry. The compound is known for its high lipophilicity, thermal stability, and resistance to metabolic degradation, which are advantageous in pharmaceutical and agrochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethyl)benzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding secondary alcohol.
Fluorination: The secondary alcohol is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the trifluoromethyl group at the alpha position.
Chiral Resolution: The racemic mixture obtained is resolved using chiral chromatography or enzymatic resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated chromatographic systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, mild conditions (room temperature).
Reduction: LiAlH4, anhydrous conditions, low temperature.
Substitution: SOCl2, PBr3, reflux conditions.
Major Products
Oxidation: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone.
Reduction: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethane.
Substitution: 2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethyl chloride or bromide.
科学的研究の応用
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved metabolic stability.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
作用機序
The mechanism of action of (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is largely dependent on its application. In pharmaceutical research, it may act as an enzyme inhibitor or modulator due to its ability to interact with specific molecular targets. The trifluoromethyl groups enhance binding affinity and selectivity towards target proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomer of the compound with similar properties but different biological activity.
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-ol: A positional isomer with different physicochemical properties.
2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanone: The oxidized form of the compound with distinct reactivity.
Uniqueness
(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its chiral nature and the presence of multiple trifluoromethyl groups, which impart high lipophilicity, thermal stability, and resistance to metabolic degradation. These properties make it a valuable compound in various fields of research and industry.
特性
分子式 |
C9H6F6O |
|---|---|
分子量 |
244.13 g/mol |
IUPAC名 |
(1S)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7,16H/t7-/m0/s1 |
InChIキー |
BSMNENKVFMPEGA-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(F)(F)F)O |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



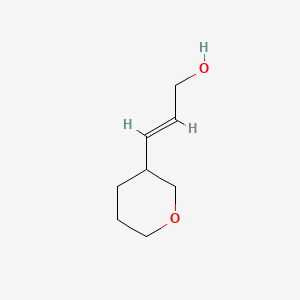
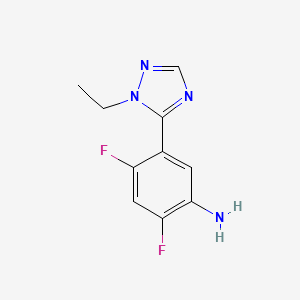
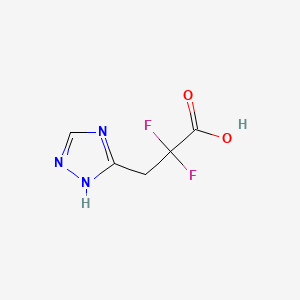
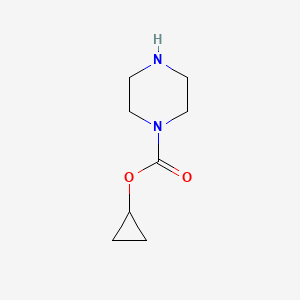
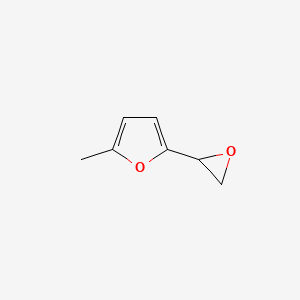


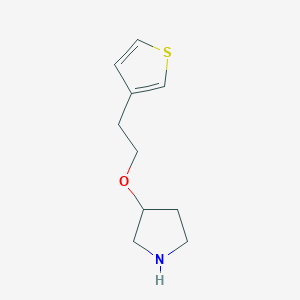
![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
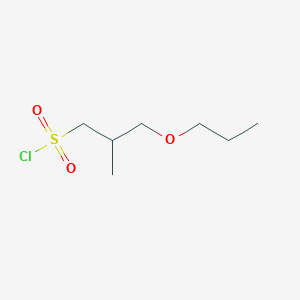

![1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B15310348.png)

